molecular formula C10H10BrClOS B14048013 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14048013
M. Wt: 293.61 g/mol
InChI Key: MEOZCNAHCMOFTO-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound that contains bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chloromethylation and thiolation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Elimination: Products include alkenes and other unsaturated compounds.

Scientific Research Applications

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the preparation of polymer nanoparticles for drug delivery systems.

    Biochemistry: Employed in the study of enzyme inhibitors and protein modifications.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The sulfur atom can form strong bonds with metals, making it useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but lacks the thiol group.

    2-Bromo-3-chloropropane: Positional isomer with different reactivity.

    3-Bromo-2-chloropropene: Contains a double bond, leading to different chemical behavior.

Uniqueness

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of both halogen and thiol groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-8(13)4-9-7(6-12)2-1-3-10(9)14/h1-3,14H,4-6H2

InChI Key

MEOZCNAHCMOFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CC(=O)CBr)CCl

Origin of Product

United States

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